S-Nitroso-N-acetylpenicillamine
Description
Historical Context of Nitric Oxide (NO) Donors in Biological Research
The discovery of nitric oxide's role as a biological messenger sparked a surge in research aimed at understanding its diverse functions. researchgate.net Initially identified as the endothelium-derived relaxing factor (EDRF), NO is now known to be a key regulator in the cardiovascular, nervous, and immune systems. researchgate.net However, the gaseous nature and short half-life of NO presented challenges for its direct use in experimental studies. researchgate.net This led to the development and investigation of various nitric oxide donors, which are compounds that release NO in a controlled manner. nih.gov These donors, including organic nitrates, nitrites, and metal-NO complexes, have been instrumental in elucidating the physiological and pathological roles of NO. researchgate.net
Significance of S-Nitrosothiols as NO-Releasing Compounds
Among the different classes of NO donors, S-nitrosothiols have emerged as particularly significant. wikipedia.org Endogenous S-nitrosothiols, such as S-nitrosoglutathione and S-nitrosoalbumin, are naturally present in various tissues and are believed to act as reservoirs and transporters of NO. wikipedia.orgresearchgate.net These molecules play a crucial role in NO-based signaling and the regulation of protein function through a process called S-nitrosylation. wikipedia.org Synthetic S-nitrosothiols, like SNAP, mimic the properties of their endogenous counterparts, serving as valuable tools to study the biological effects of NO. nih.gov The release of NO from S-nitrosothiols can be triggered by various stimuli, including heat, light, and the presence of metal ions, allowing for controlled experimental conditions. nih.govnih.gov
Rationale for the Extensive Study of S-Nitroso-N-acetylpenicillamine as a Model Nitrosothiol
This compound has been extensively studied as a model S-nitrosothiol for several key reasons. Its synthesis from N-acetylpenicillamine is relatively straightforward, making it readily available for research purposes. sapub.orgresearchgate.net Furthermore, SNAP exhibits a well-characterized and relatively stable nature compared to some other S-nitrosothiols, which facilitates its use in experimental settings. rsc.orgresearchgate.net The release of NO from SNAP can be reliably initiated, providing a consistent source of this signaling molecule for in vitro and in vivo studies. sigmaaldrich.com
The stability of SNAP is influenced by factors such as pH and temperature. For instance, its stability is enhanced at a lower pH (around 5.0) and at refrigerated temperatures. researchgate.net The decomposition of SNAP, leading to NO release, can be catalyzed by transition metal ions like Cu+. nih.gov
Research Findings on SNAP
NO Release from SNAP-Polymer Composites
A study on SNAP incorporated into a Carbosil polymer matrix demonstrated that the release of nitric oxide can be modulated by the addition of catalytic copper nanoparticles (Cu-NPs). The NO flux from these composites is detailed in the table below.
| Composite | NO Flux (mol min⁻¹ cm⁻²) |
| 10 wt% SNAP (no Cu-NPs) | 1.32 ± 0.6 × 10⁻¹⁰ |
| 1 wt% Cu-SNAP | 4.48 ± 0.5 × 10⁻¹⁰ |
| 3 wt% Cu-SNAP | 4.84 ± 0.3 × 10⁻¹⁰ |
| 5 wt% Cu-SNAP | 11.7 ± 3.6 × 10⁻¹⁰ |
| Data sourced from a study on tunable nitric oxide release from this compound via catalytic copper nanoparticles. nih.gov |
Comparative Stability of SNAP and GSNO
Research comparing the stability of this compound (SNAP) and S-nitrosoglutathione (GSNO) under various laboratory conditions revealed important differences. The following table summarizes the percentage of decomposition after 7 hours of exposure to fluorescent light.
| Compound | Decomposition (%) |
| GSNO | 19.3 ± 0.5 |
| SNAP | 30 ± 2 |
| Data sourced from a comparative stability study of S-nitrosothiols. researchgate.net |
The homolytic cleavage of the S-N bond, which leads to the formation of NO, occurs at specific temperatures for these compounds.
| Compound | Decomposition Temperature (°C) |
| GSNO | 134.7 ± 0.8 |
| SNAP | 132.8 ± 0.9 |
| Data sourced from a comparative stability study of S-nitrosothiols. researchgate.net |
These findings underscore the nuanced properties of SNAP that make it a valuable, though not universally superior, model compound in the study of S-nitrosothiol biochemistry and NO signaling.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIQCSMRQKCOCT-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)SN=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)O)C(C)(C)SN=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018088 | |
| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273921-90-7, 79032-48-7 | |
| Record name | N-acetyl-3-(nitrosothio)-D-Valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-NITROSO-N-ACETYLPENICILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E47VKF8B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Decomposition Kinetics of S Nitroso N Acetylpenicillamine
Methodologies for S-Nitroso-N-acetylpenicillamine Synthesis
The primary and most common method for synthesizing this compound (SNAP) is through the acid-catalyzed nitrosation of its precursor, N-acetylpenicillamine (NAP). This reaction involves treating NAP with a nitrosating agent in an acidic medium.
A widely employed procedure involves the reaction of equimolar amounts of N-acetylpenicillamine and sodium nitrite (B80452) in a mixed solvent system, typically a 1:1 mixture of methanol (B129727) and water. nih.govnih.gov The reaction is conducted in the presence of strong acids, such as a combination of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to create the necessary acidic conditions. nih.govnih.gov The mixture is stirred in the dark to prevent premature, light-induced decomposition of the S-nitrosothiol product. nih.gov Following a reaction period of approximately 30 to 40 minutes, the reaction vessel is cooled in an ice bath to facilitate the precipitation of SNAP crystals. nih.govnih.gov The resulting green crystals are then collected by filtration, washed with water, and dried under a vacuum while being protected from light. nih.govnih.gov
The acidic environment is crucial as it facilitates the in situ formation of nitrous acid (HNO₂) from sodium nitrite. nih.govacs.org This nitrous acid is a key intermediate in the nitrosation of the thiol group of N-acetylpenicillamine. nih.govacs.org High-performance liquid chromatography (HPLC) and quadrupole time-of-flight mass spectrometry have confirmed that SNAP is the sole product of this reaction, with nitrosation occurring exclusively at the thiol group and not at the secondary amine center of the NAP molecule. nih.govacs.org
Beyond the direct nitrosation of N-acetylpenicillamine, alternative strategies have been developed to incorporate the SNAP moiety into other molecules and materials, effectively creating new nitric oxide (NO) donor biomaterials. These methods often involve the derivatization of existing functional groups.
One such strategy involves the modification of free primary amines. For instance, the primary amines present in the natural protein fibrin (B1330869) have been derivatized using an this compound (SNAP) approach to create a controlled nitric oxide-releasing scaffold. nih.gov This derivatization covalently attaches the SNAP group to the biomaterial. nih.gov
Another approach involves the synthesis of N-acetyl-DL-penicillamine thiolactone. This thiolactone can then react with primary amines on a polymer backbone, exposing a free thiol group which is subsequently nitrosated. mdpi.comumich.edu For example, polyvinyl chloride (PVC) can be aminated and then reacted with NAP-thiolactone. mdpi.com The exposed thiol groups on the modified PVC are then nitrosated using an agent like tert-butyl nitrite to form a SNAP-releasing polymer (SNAP-PVC). mdpi.com Similarly, this thiolactone has been used to modify hyperbranched polyamidoamine (HPAMAM) to create a high-capacity NO-donating compound. mdpi.commtu.edu
Furthermore, polymer fillers like fumed silica (B1680970) can be derivatized. umich.edu Fumed silica is first modified to have aminopropyl groups on its surface. These groups are then used to attach N-acetylpenicillamine, which is subsequently nitrosated with tert-butyl nitrite to create SNAP-derivatized fumed silica particles (SNAP-FS). umich.edu These particles can then be blended into various polymers.
Reaction Dynamics and Kinetics of this compound Formation
The formation of this compound is a dynamic process governed by specific reaction kinetics. Studies in an acidic medium have elucidated the mechanisms and rates involved. The reaction is first-order with respect to both nitrite and N-acetylpenicillamine (NAP). nih.govacs.org It is also first-order in acid at pH levels at or slightly above the pKa of nitrous acid; however, this catalytic effect of the acid saturates at lower pH values. nih.govacs.org
The formation of SNAP from nitrous acid and N-acetylpenicillamine in an acidic solution proceeds through two distinct pathways. nih.govacs.org
The first pathway is the direct reaction between N-acetylpenicillamine (NAP) and nitrous acid (HNO₂). This reaction forms SNAP and results in the elimination of a water molecule. nih.govacs.org
The second, and significantly faster, pathway involves the formation of a nitrosyl cation (NO⁺) intermediate. nih.govacs.org This highly reactive species then directly nitrosates the thiol group of the N-acetylpenicillamine molecule. nih.govacs.org
The kinetics of the two formation pathways are characterized by distinct bimolecular rate constants.
A simple reaction network comprising four reactions has been shown to be sufficient to simulate both the formation kinetics and the acid-induced decomposition of SNAP. nih.gov
| Reactants | Pathway | Bimolecular Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| NAP + HNO₂ | Direct Reaction | 2.69 |
| Thiol + NO⁺ | Nitrosyl Cation Nitrosation | 3.00 x 10⁴ |
Molecular Mechanisms of Nitric Oxide Release from S Nitroso N Acetylpenicillamine
Spontaneous Hydrolysis Mechanisms
In aqueous solutions under physiological conditions, S-Nitroso-N-acetylpenicillamine can undergo spontaneous hydrolysis, leading to the slow release of nitric oxide and the formation of a disulfide. researchgate.net This decomposition can be influenced by factors such as pH and the presence of other reactive species. Higher acid concentrations can induce a faster rate of decomposition. nih.gov
Transition Metal-Ion Catalysis of the S-NO Bond Cleavage
The cleavage of the S-NO bond in this compound is significantly accelerated by the presence of transition metal ions. This catalytic process is a key pathway for nitric oxide release. nih.govresearchgate.net
Key Research Findings:
Copper Ions: Copper ions, particularly Cu(I), are highly effective catalysts for the decomposition of SNAP. nih.gov The mechanism involves the reduction of Cu(II) to Cu(I), which then facilitates the cleavage of the S-NO bond. mdpi.comnih.gov Studies have shown that incorporating copper nanoparticles into polymer matrices containing SNAP can significantly enhance the rate of NO release. nih.gov
Other Transition Metals: While copper is the most studied and potent catalyst, other transition metals such as zinc (Zn) and nickel (Ni) have also been shown to catalyze the decomposition of SNAP, albeit to a lesser extent. rsc.org
Mechanism of Action: The catalytic activity of transition metals is attributed to their ability to interact with the S-nitrosothiol, weakening the S-NO bond and promoting the release of nitric oxide. rsc.org
| Metal Nanoparticle | NO Flux (10-10 mol min-1 cm-2) |
|---|---|
| None (Control) | 1.32 ± 0.6 |
| 1 wt% Copper | 4.48 ± 0.5 |
| 3 wt% Copper | 4.84 ± 0.3 |
| 5 wt% Copper | 11.7 ± 3.6 |
Photochemical Cleavage of the S-NO Bond
The S-NO bond in this compound is susceptible to cleavage upon exposure to light, a process known as photolysis. mdpi.com This photochemical decomposition provides a controllable method for releasing nitric oxide.
The photolysis of solid-state SNAP results in the homolytic cleavage of the S-NO bond, generating nitric oxide and a stable thiyl radical (RS•). nih.govnih.gov
Subsequent Reactions of the Thiyl Radical:
Dimerization: The stable thiyl radical can react with an adjacent thiyl radical to form a disulfide (RSSR). nih.govnih.gov
Reaction with Oxygen: In the presence of oxygen, the thiyl radical can react to form various sulfonyl and sulfonyl peroxyl radicals. nih.govnih.gov
No Recombination with NO: Notably, the thiyl radical does not readily recombine with nitric oxide to reform SNAP. nih.gov
The efficiency of photochemical nitric oxide release from this compound is dependent on both the wavelength and intensity of the incident light. nih.govnih.gov
Wavelength: Studies have shown that different wavelengths of light can induce NO release, with varying degrees of efficiency. For instance, red/near-infrared (R/NIR) light has been demonstrated to stimulate NO release from SNAP, with 670 nm being a particularly effective wavelength. nih.gov The maximum light penetration depth through solid SNAP is also wavelength-dependent, typically ranging from 100-200 μm. nih.gov
Intensity: The initial rate of NO release during photolysis increases with the intensity of the light source. nih.govnih.gov However, the maximum penetration depth of the light is not significantly affected by its intensity. nih.gov
| Wavelength (nm) | Relative NO Release |
|---|---|
| 670 | Greatest effect |
| 740 | Reduced potency compared to 670 nm |
| 830 | Reduced potency compared to 670 nm |
Transnitrosation Reactions Mediated by this compound
Transnitrosation is a process involving the transfer of a nitroso group from one molecule to another. This compound can participate in these reactions, transferring its NO group to other thiol-containing molecules. rsc.org This reaction is a reversible, second-order process. nih.gov
The transfer of the nitroso group from SNAP to another thiol is thought to occur via a mechanism involving thiol-disulfide exchange. libretexts.org This process is facilitated by the attack of a thiolate anion on the nitroso nitrogen atom of the nitrosothiol. rsc.org The reaction rate is pH-dependent, with increased rates observed at higher pH values, indicating that the deprotonated thiol (thiolate) is the more reactive species. rsc.org
Formation of S-Nitrosocysteine as an Intermediate
In the intricate cascade of nitric oxide (NO) release from this compound (SNAP), the formation of S-Nitrosocysteine (CysNO) as a transient intermediate species plays a pivotal role, particularly in biological systems where free cysteine is present. This process occurs through a mechanism known as transnitrosation, which involves the transfer of the nitroso (-NO) group from the sulfur atom of N-acetylpenicillamine to the sulfur atom of a cysteine molecule.
The fundamental reaction can be represented as follows:
SNAP + Cysteine ⇌ N-acetylpenicillamine (NAP) + S-Nitrosocysteine (CysNO)
This transnitrosation reaction is a critical pathway for the mobilization and transfer of the NO moiety from a more stable S-nitrosothiol (RSNO), such as SNAP, to a less stable but often more biologically active one like CysNO. The reaction is generally reversible, and the position of the equilibrium is dependent on the relative concentrations and thiol pKa values of the reactants and products. nih.govrsc.org
The accepted mechanism for this reaction involves the nucleophilic attack of the thiolate anion (Cys-S⁻) of cysteine on the nitroso-nitrogen atom of SNAP. nih.gov Consequently, the rate of this reaction is highly dependent on the pH of the environment, as a higher pH favors the deprotonation of the cysteine's thiol group (pKa ~8.3), thereby increasing the concentration of the more reactive thiolate species.
While specific kinetic studies detailing the direct transnitrosation between SNAP and cysteine are not extensively documented in publicly available literature, the mechanism can be understood by analogy to similar, well-studied reactions. For instance, the reaction between SNAP and another thiol-containing compound, captopril, has been shown to proceed via a rapid initial transnitrosation step. rsc.org This is followed by a slower decomposition of the newly formed S-nitrosocaptopril, which then releases nitric oxide. rsc.org This two-stage process is believed to be the operative mechanism when SNAP interacts with endogenous thiols like cysteine.
The rate constants for transnitrosation reactions between various S-nitrosothiols and thiols can span a considerable range, typically from 0.1 to 500 M⁻¹s⁻¹. nih.gov A detailed kinetic analysis of the SNAP-captopril reaction provides valuable insight into the quantitative aspects of this process. The study revealed a second-order rate constant for the forward transnitrosation reaction, illustrating the efficiency of the nitroso group transfer.
Table 1: Kinetic Parameters for the Transnitrosation Reaction between SNAP and Captopril at 37 °C rsc.org
| Parameter | Value |
| Second-order rate constant (kf) | 785 ± 14 M-1s-1 |
| Activation Enthalpy (ΔHf‡) | 49 ± 2 kJ mol-1 |
| Activation Entropy (ΔSf‡) | -32 ± 2 J K-1mol-1 |
Molecular and Cellular Interactions of S Nitroso N Acetylpenicillamine Derived Nitric Oxide
Protein S-Nitrosylation by S-Nitroso-N-acetylpenicillamine
The transfer of a nitric oxide group from this compound to a target protein, a process known as transnitrosation, is a key event in NO-mediated cell signaling. This reaction is influenced by the local redox environment and the specific structural characteristics of the target protein.
Identification of S-Nitrosylation Sites and S-Nitrosoproteome
The identification of specific cysteine residues that are S-nitrosylated is crucial for understanding the functional consequences of this modification. Due to the labile nature of the S-NO bond, specialized techniques are required for the detection of S-nitrosylated proteins. A common method is the biotin-switch technique, which involves the selective reduction of the S-NO bond, followed by the labeling of the newly freed thiol with a biotin (B1667282) tag. These biotinylated proteins can then be purified and identified using mass spectrometry.
Mass spectrometry-based proteomic approaches have become indispensable in identifying S-nitrosylation sites. These methods can directly detect the mass shift of +29 Da caused by the addition of a NO group to a cysteine residue, allowing for the precise localization of the modification within the protein sequence. Such proteomic studies have revealed that S-nitrosylation is a widespread modification, with hundreds of proteins identified as potential targets.
While a comprehensive S-nitrosoproteome specific to SNAP is not fully elucidated, studies using various NO donors, including SNAP, have identified numerous S-nitrosylated proteins involved in diverse cellular pathways. For instance, in the spinal cord, actin has been identified as a major protein S-nitrosylated by SNAP nih.gov. Furthermore, proteomic analyses have revealed that proteins involved in metabolism, signal transduction, and cellular structure are common targets of S-nitrosylation.
Mechanisms of Cysteine Thiol Modification
The primary mechanism by which this compound modifies cysteine thiols is through transnitrosation, a process involving the transfer of a nitrosonium ion (NO+) equivalent from SNAP to the thiol group of a cysteine residue on a target protein. This reaction is typically reversible. The forward reaction of this reversible transnitrosation process is characterized by a second-order rate constant wikipedia.org.
The rate of transnitrosation is significantly influenced by the pH of the environment, with increased rates observed at higher pH values. This suggests that the deprotonated form of the thiol, the thiolate anion, is the more reactive species in this modification. The reaction between SNAP and another thiol-containing compound, captopril, has been shown to occur in two distinct stages: a fast initial transnitrosation followed by a slower decay of the newly formed S-nitrosothiol to release nitric oxide wikipedia.org.
Beyond direct transnitrosation, the nitric oxide released from the decomposition of SNAP can also participate in other chemical reactions that lead to cysteine modification. For instance, NO can react with superoxide (B77818) to form peroxynitrite, a potent oxidizing and nitrating agent that can also modify cysteine residues, though this is distinct from S-nitrosylation.
Specific Protein Targets and Their Functional Alterations
This compound-derived nitric oxide targets a diverse range of proteins, leading to significant alterations in their function. These targets include enzymes, ion channels, and mitochondrial proteins, playing critical roles in cellular physiology and pathophysiology.
Lipoxygenase: SNAP has been shown to inhibit the dioxygenase activity of lipoxygenase in human platelets and neuroblastoma cells. This inhibition is achieved through the reduction of the catalytic iron within the enzyme to its inactive Fe(II) form nih.gov.
Glutamine Synthetase: While direct S-nitrosylation of glutamine synthetase by SNAP is not extensively detailed, nitric oxide is known to regulate glutamate (B1630785) metabolism. S-nitrosylation of proteins involved in the glutamate/glutamine cycle has been observed, suggesting an indirect regulatory role for SNAP-derived NO on glutamine synthetase activity researchgate.netrsc.org.
Antioxidant Enzymes: The effects of SNAP on antioxidant enzymes are complex. SNAP has been found to inactivate glutathione (B108866) peroxidase in a dose- and time-dependent manner, likely through the modification of an essential cysteine-like residue genecards.org. In contrast, SNAP does not appear to directly affect the activity of copper/zinc superoxide dismutase, manganese superoxide dismutase, or catalase genecards.org. However, it has been shown to enhance the expression of mRNA for both manganese and copper-zinc superoxide dismutase in a macrophage cell line nih.gov.
NOS1 (Neuronal Nitric Oxide Synthase): While NOS1 is a source of NO for the S-nitrosylation of various target proteins, there is limited direct evidence of its autoregulation through S-nitrosylation by an exogenous NO donor like SNAP. However, the general principle of NO-mediated regulation of NOS isoforms suggests a potential for such feedback mechanisms.
Factor XIII (Transglutaminase): SNAP can inhibit the in vitro activity of Factor XIII, a transglutaminase involved in blood clot formation. This inhibition is presumed to occur through the S-nitrosylation of a highly reactive cysteine residue within the enzyme nih.govnih.gov.
Creatine (B1669601) Kinase: Creatine kinase is reversibly inhibited by S-nitrosothiols, including SNAP. This inhibition is associated with the depletion of accessible thiol groups on the protein. The modification of creatine kinase by SNAP predominantly occurs via a transnitrosation reaction, leading to the formation of an S-nitrosothiol on the protein researchgate.net.
Basolateral 10-pS Cl- Channel: In the thick ascending limb of the nephron, SNAP inhibits the basolateral 10-pS Cl- channel in a dose-dependent manner. This inhibitory effect is mediated through a cGMP-dependent signaling pathway involving protein kinase G (PKG) genecards.orgmaastrichtuniversity.nl.
Complex I: this compound can cause a reversible inactivation of mitochondrial complex I. This S-nitrosation of complex I leads to an increase in the production of hydrogen peroxide by the mitochondria nih.gov. The inhibition of complex I by SNAP is reversible by light or reduced thiols, suggesting that the mechanism involves transnitrosation. This modification has been linked to cardioprotective effects.
Data Tables
| Target Protein | Effect of SNAP-derived NO | Mechanism of Action | Functional Consequence |
| Lipoxygenase | Inhibition | Reduction of catalytic iron | Decreased dioxygenase activity |
| Glutathione Peroxidase | Inactivation | Modification of an essential cysteine-like residue | Increased intracellular peroxides |
| Superoxide Dismutase | No direct effect on activity | Enhances mRNA expression | Potential protection from NO toxicity |
| Catalase | No direct effect on activity | N/A | N/A |
| Factor XIII | Inhibition | S-nitrosylation of a reactive cysteine | Inhibition of blood clot formation |
| Creatine Kinase | Reversible Inhibition | S-nitrosylation via transnitrosation | Depletion of accessible thiol groups |
| Basolateral 10-pS Cl- Channel | Inhibition | cGMP/PKG signaling pathway | Regulation of NaCl absorption |
| Mitochondrial Complex I | Reversible Inactivation | S-nitrosation/Transnitrosation | Increased hydrogen peroxide production |
Signaling Proteins (e.g., Keap1, Ryanodine (B192298) Receptor)
The nitric oxide (NO) released from this compound (SNAP) interacts with and modifies the function of several key signaling proteins, thereby influencing downstream cellular events. Two notable examples are the Kelch-like ECH-associated protein 1 (Keap1) and the Ryanodine Receptor (RyR).
Keap1: Keap1 is a crucial component of the cellular antioxidant response, acting as a negative regulator of the transcription factor Nrf2. researchgate.netmdpi.com Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, facilitating its degradation and keeping its activity low. researchgate.net NO derived from donors like SNAP can induce the S-nitrosylation of specific cysteine residues on the Keap1 protein. researchgate.netnih.gov This post-translational modification is a proposed mechanism for Nrf2 activation. nih.govnih.gov S-nitrosation of Keap1 leads to a conformational change that disrupts the Keap1-Nrf2 complex, allowing Nrf2 to be released. nih.govnih.gov This dissociation inhibits the degradation of Nrf2, enabling it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. researchgate.netnih.gov Studies have shown that exposure of cells to NO results in a significant increase in Keap1 S-nitrosation, which coincides with the nuclear accumulation of Nrf2. nih.govnih.gov
Ryanodine Receptor (RyR): The ryanodine receptors are a class of intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum, playing a critical role in muscle contraction and other cellular processes. nih.govryr1.org These channels possess critical sulfhydryl sites that can be modified by redox-active molecules, including NO. nih.gov NO and related compounds derived from donors can directly interact with RyRs, leading to the oxidation or S-nitrosylation of regulatory thiol groups on the receptor protein. nih.govbohrium.com This modification results in the opening of the RyR channel, triggering the release of stored calcium (Ca2+) from the sarcoplasmic reticulum into the cytosol. nih.govbohrium.com This process is reversible, as sulfhydryl reducing agents can promote channel closure. bohrium.com The interaction represents a direct, cGMP-independent mechanism by which NO can modulate intracellular Ca2+ signaling and, consequently, cellular functions like muscle force generation. bohrium.com
Modulation of Cellular Signal Transduction Pathways
SNAP, through the release of NO, modulates a variety of intracellular signal transduction pathways, initiating cascades that influence numerous cellular functions. These pathways can be broadly categorized into cGMP-dependent and cGMP-independent mechanisms.
cGMP-Dependent Protein Kinase (PKG) Pathway Activation
The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC). NO released from SNAP diffuses across the plasma membrane and binds to the heme moiety of sGC in the cytoplasm. nih.gov This binding activates the enzyme, stimulating the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govmdpi.com The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG). nih.govnih.gov
Activated PKG then phosphorylates a variety of downstream target proteins, leading to physiological responses. For instance, in the thick ascending limb (TAL) of the nephron, SNAP-induced activation of the cGMP/PKG pathway leads to the inhibition of basolateral Cl- channels. nih.govplos.org Similarly, in neonatal rat bladder strips, the NO-cGMP-PKG pathway is involved in reducing the amplitude and frequency of muscle contractions. nih.gov This pathway is a primary mechanism by which SNAP exerts its effects on smooth muscle relaxation and ion channel regulation. nih.govsigmaaldrich.com
| System | Effect of SNAP | Mechanism | Key Mediators |
| Mouse Thick Ascending Limb (TAL) | Inhibition of basolateral 10-pS Cl- channel | Dose-dependent inhibition via cGMP production and PKG activation. nih.gov | Soluble guanylate cyclase (sGC), cGMP, Protein Kinase G (PKG). nih.gov |
| Neonatal Rat Bladder Strips | Decreased amplitude and frequency of spontaneous and carbachol-enhanced contractions. nih.gov | Stimulation of sGC, leading to cGMP accumulation and PKG-dependent inhibition. nih.gov | Soluble guanylate cyclase (sGC), cGMP, Protein Kinase G (PKG). nih.gov |
Nrf2 Activation through Keap1 S-Nitrosylation
As previously mentioned, NO from SNAP is a potent activator of the Nrf2 antioxidant response pathway. This activation occurs through the direct modification of Keap1, the primary repressor of Nrf2. researchgate.netnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for proteasomal degradation. researchgate.netmdpi.com
Upon treatment with SNAP, NO mediates the S-nitrosylation of cysteine residues within the Keap1 protein. researchgate.netnih.gov This S-nitrosylation event disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. nih.gov The stabilized Nrf2 is then free to translocate into the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. nih.gov This leads to the upregulation of a suite of cytoprotective and antioxidant enzymes, conferring cellular protection against oxidative stress. nih.govnih.gov
| Cell Model | SNAP-Induced Event | Outcome | Supporting Evidence |
| Rat Pheochromocytoma (PC12) Cells | S-nitrosylation of Keap1. nih.gov | Nuclear translocation and DNA binding of Nrf2. researchgate.netnih.gov | Coincided with Nrf2 activation; confirmed NO-mediated modification of Keap1. nih.gov |
| Human Colon Cancer (HCT116) Cells | S-nitrosation of Keap1. nih.gov | Rapid nuclear accumulation of Nrf2. nih.gov | Facilitated dissociation of Nrf2 from Keap1, initiating signaling. nih.gov |
Involvement of Protein Kinase C (PKC)
The interaction between NO signaling and Protein Kinase C (PKC) is multifaceted. Research indicates that SNAP-mediated Nrf2 activation may also involve a PKC-dependent mechanism. In rat pheochromocytoma (PC12) cells, treatment with SNAP not only caused S-nitrosylation of Keap1 but also led to the phosphorylation of Nrf2. nih.gov The pharmacological inhibition of PKC was found to abolish both the phosphorylation and the subsequent nuclear localization of Nrf2, suggesting that PKC acts as an alternative or parallel pathway to activate Nrf2 in response to NO. nih.gov
Conversely, S-nitrosylation can also directly inhibit PKC activity. In vascular smooth muscle, increased S-nitrosylation of PKCα leads to its inactivation. nih.gov This inactivation inhibits the phosphorylation of downstream targets and attenuates PKC-dependent contractile responses. nih.gov Therefore, NO derived from SNAP can either utilize PKC to activate certain pathways (like Nrf2) or inhibit PKC function, depending on the cellular context and specific PKC isoform.
Cyclic GMP-Independent Mechanisms of Action
While the NO-cGMP-PKG pathway is a major signaling axis, SNAP also exerts significant biological effects through mechanisms that are independent of cGMP. nih.govnih.gov These actions often involve the direct modification of proteins by NO through S-nitrosylation.
One prominent example is the induction of apoptosis in smooth muscle cells, which has been shown to occur through a pathway that does not involve guanylate cyclase or cGMP-dependent protein kinase. nih.gov In this context, inhibitors of the cGMP-PKG pathway fail to block SNAP-induced apoptosis. nih.gov Another key cGMP-independent action is the direct activation of ryanodine receptors on the sarcoplasmic reticulum, triggering Ca2+ release through S-nitrosylation of the channel protein. bohrium.com Furthermore, global analyses of gene expression have revealed that NO donors can regulate a large number of genes involved in processes like cell cycle arrest without requiring cGMP signaling. nih.gov
Influence on Cellular Processes (Mechanistic Investigations)
Regulation of Cell Migration and Cytoskeletal Dynamics (e.g., Actin Filaments)
Nitric oxide (NO) derived from this compound (SNAP) plays a significant role in regulating cellular motility and the architecture of the cytoskeleton, with a pronounced impact on actin filaments. Cell migration is a complex process driven by the dynamic organization of the cytoskeleton. SNAP has been shown to decrease the amount of filamentous actin (F-actin) cytoskeleton just beneath the cell membrane. In human neutrophils, incubation with SNAP resulted in a reduced F-actin content. This alteration of the actin cytoskeleton is a key mechanism through which NO can influence cell migration.
One of the direct molecular interactions is the S-nitrosylation of actin. Studies have demonstrated that actin is a major protein that undergoes S-nitrosylation in the spinal cord when treated with SNAP. This post-translational modification of selective cysteine residues on the actin protein can directly regulate its function. The S-nitrosylation of actin by SNAP can lead to the depolymerization of actin filaments, which in turn affects cellular processes dependent on cytoskeletal integrity, such as neurotransmitter release.
The table below summarizes the observed effects of SNAP on cytoskeletal components in different cell types.
| Cell Type | Effect of SNAP | Observed Cytoskeletal Change | Reference |
| Human Neutrophils | Treatment with SNAP | Reduced F-actin content | |
| PC12 Cells | Treatment with SNAP | Caused rapid S-nitrosylation of actin; Decreased filamentous actin |
Inhibition of Protein and Collagen Synthesis in Specific Cell Types
SNAP, as a nitric oxide donor, has been found to inhibit the synthesis of total protein and collagen in specific cell types, particularly in vascular smooth muscle cells. In cultured rabbit aortic smooth muscle cells, SNAP caused a dose-dependent inhibition of both total protein and collagen synthesis. The maximum reduction observed for protein synthesis was 87% and for collagen synthesis was of a similar magnitude. This inhibitory effect was demonstrated to be due to the release of NO, as it was preventable by the presence of hemoglobin, an NO scavenger. The inhibition was also found to be reversible upon removal of SNAP and was not a result of cellular damage or toxicity.
Furthermore, in studies with lapine articular chondrocytes, SNAP was also observed to inhibit the production of type-II collagen. This effect of NO on collagen synthesis is believed to occur at a translational or post-translational level. One potential target for this NO-mediated inhibition is the enzyme prolyl hydroxylase, which is crucial for the post-translational processing of collagen. Inhibition of this enzyme would lead to underhydroxylated collagen monomers that cannot form stable triple helices and are subsequently degraded intracellularly.
The following table presents data on the inhibitory effects of SNAP on protein and collagen synthesis.
| Cell Type | Compound | Maximum Inhibition of Protein Synthesis | Maximum Inhibition of Collagen Synthesis | Reference |
| Rabbit Aortic Smooth Muscle Cells | SNAP | 87% | Approximately equal to protein synthesis inhibition | |
| Lapine Articular Chondrocytes | SNAP | Not specified | Inhibited collagen production |
Modulation of Leukocyte Adhesion Mechanisms
The nitric oxide released from SNAP can modulate the adhesion of leukocytes, a critical step in the inflammatory response. Research has shown that treating human neutrophils with SNAP reduces their adhesion to type I collagen-coated surfaces. This suggests that endothelium-derived nitric oxide is an important endogenous modulator of neutrophil adhesion. The initial reduction in adhesion was observed, though after a prolonged incubation with SNAP, the adhesion returned to the level of untreated cells.
The mechanism by which NO modulates leukocyte adhesion is complex and can involve multiple pathways. Endogenous nitric oxide is considered an important modulator of leukocyte adherence to vascular endothelium. Impairment of NO production can lead to a significant increase in leukocyte adherence and emigration, characteristic of an acute inflammatory response. The effects of SNAP on leukocyte adhesion are not believed to be mediated by a cGMP-dependent regulation of F-actin levels, as SNAP incubation reduced F-actin content while cGMP analogs increased it, indicating different mechanisms of action.
| Cell Type | Treatment | Effect on Adhesion | Reference |
| Human Neutrophils | SNAP | Reduced adhesion to type I collagen |
Effects on Intracellular Ion Homeostasis (e.g., Calcium Ion Concentration)
This compound influences intracellular ion homeostasis, notably by affecting calcium ion (Ca2+) concentrations. In freshly dissociated porcine tracheal smooth muscle cells, SNAP was found to inhibit the release of Ca2+ from the sarcoplasmic reticulum. This inhibition was observed for Ca2+ release induced by both acetylcholine, which acts on inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, and caffeine, which acts on ryanodine receptors (RyR). The effect of SNAP was not due to an inhibition of Ca2+ influx or repletion of the sarcoplasmic reticulum's Ca2+ stores. These effects are likely mediated through a cGMP-dependent mechanism, as a membrane-permeant analog of cGMP mimicked the effects of SNAP. By reducing the intracellular Ca2+ response to agonists, NO released from SNAP can contribute to smooth muscle relaxation.
In addition to calcium, SNAP has been shown to affect intracellular pH (pHi). In isolated rat ventricular myocytes, SNAP caused a sustained decrease in the basal pHi. Nitric oxide, in general, is known to interact with platelets, contributing to the non-adhesive properties of the vasculature by controlling intracellular calcium regulation.
The table below details the effects of SNAP on intracellular ion concentrations in different cell models.
| Cell Type | Ion | Effect of SNAP | Mediating Pathway | Reference |
| Porcine Tracheal Smooth Muscle Cells | Calcium (Ca2+) | Inhibited release from sarcoplasmic reticulum | cGMP-dependent | |
| Rat Ventricular Myocytes | Hydrogen (H+) | Decreased basal intracellular pH (pHi) | Not specified |
Analytical and Methodological Approaches for Studying S Nitroso N Acetylpenicillamine and Nitric Oxide Biology
Spectroscopic Techniques for Characterization and Quantification of S-Nitroso-N-acetylpenicillamine and NO Release
Spectroscopic methods are fundamental in the study of this compound (SNAP), a tertiary S-nitrosothiol (RSNO). These techniques allow for the characterization of its unique structural features and the quantification of its concentration and nitric oxide (NO) release. The stability of SNAP, particularly in comparison to primary RSNOs, makes it amenable to isolation, crystallization, and characterization by various spectroscopic methods. nih.gov
UV-Vis Spectroscopy for SNO Group Detection and Molar Absorptivity Determination
UV-Vis spectroscopy is a straightforward and widely used method for detecting and quantifying SNAP. The presence of the S-nitroso (S-NO) group gives SNAP its characteristic green color in solid form and results in distinct absorbance maxima in the UV-Vis spectrum. sapub.org These characteristic absorbances are attributed to electronic transitions within the S-NO chromophore.
Specifically, SNAP exhibits a strong absorption band in the ultraviolet region, typically between 335 and 342 nm, which corresponds to a π → π* transition. nih.govresearchgate.netresearchgate.netumich.edu A weaker absorption band is also observed in the visible region, around 590-595 nm, resulting from an nN → π* transition. nih.govresearchgate.netumich.edu The absorbance at the UV maximum is commonly used for the quantitative analysis of SNAP concentration, following the Beer-Lambert Law. sapub.org
The molar absorptivity (ε) of SNAP has been determined in various solvents and buffer systems. These values are crucial for accurate quantification. For instance, in phosphate-buffered saline (PBS), the molar absorption coefficient at 340 nm (ε₃₄₀) has been reported as 1075 M⁻¹ cm⁻¹ and 987 M⁻¹ cm⁻¹. nih.govumich.edu In dimethylacetamide (DMAc), the ε₃₄₂ has been measured at 855 M⁻¹ cm⁻¹. umich.edu Another study reports ε₃₄₀ of 1079 M⁻¹cm⁻¹ and ε₅₉₁ of 17.3 M⁻¹cm⁻¹ in PBS buffer. sapub.org In acidic conditions, such as 0.1 M citrate/HCl buffer (pH 2.0) or 0.5 M HCl, the molar extinction coefficients have been reported as E₃₃₅ = 519 M⁻¹ cm⁻¹ and E₅₉₁ = 7.0 M⁻¹ cm⁻¹. sigmaaldrich.com
Table 1: Molar Absorptivity of this compound (SNAP) in Various Solvents
| Wavelength (nm) | Molar Absorptivity (M⁻¹ cm⁻¹) | Solvent/Buffer | Reference |
| 340 | 1075 | Phosphate-Buffered Saline (PBS) | nih.gov |
| 340 | 987 | Phosphate-Buffered Saline (PBS) | umich.edu |
| 342 | 855 | Dimethylacetamide (DMAc) | umich.edu |
| 340 | 1079 | Phosphate-Buffered Saline (PBS) | sapub.org |
| 591 | 17.3 | Phosphate-Buffered Saline (PBS) | sapub.org |
| 335 | 519 | 0.1 M Citrate/HCl Buffer (pH 2.0) or 0.5 M HCl | sigmaaldrich.com |
| 591 | 7.0 | 0.1 M Citrate/HCl Buffer (pH 2.0) or 0.5 M HCl | sigmaaldrich.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR), is a powerful tool for the structural characterization of SNAP. sapub.org The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule, confirming its identity and purity after synthesis. sapub.org The analysis of chemical shifts, integration, multiplicity, and coupling constants in the ¹H NMR spectrum allows for the unambiguous assignment of the protons in the N-acetylpenicillamine backbone. sapub.org
A predicted ¹H NMR spectrum of S-nitroso-N-acetyl-d,l-penicillamine in deuterated methanol (B129727) (CD₃OD) shows signals at approximately 5.32 ppm (singlet, 1H), 2.04 ppm (singlet, 3H), 2.01 ppm (singlet, 3H), and 1.97 ppm (singlet, 3H). ichemical.com The decomposition of SNAP can also be monitored using NMR, where the disappearance of SNAP signals and the appearance of new signals corresponding to its decomposition products, such as N-acetylpenicillamine disulfide, can be observed. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is another valuable technique for the characterization of SNAP, providing information about the vibrational frequencies of the chemical bonds within the molecule. The IR spectrum can confirm the presence of key functional groups, including the S-N bond of the nitrosothiol. sigmaaldrich.com The photodissociation dynamics of SNAP have been investigated using femtosecond time-resolved IR (TRIR) spectroscopy, which allows for the study of the entire reaction process, from the initial reaction to the formation of products. acs.org
Equilibrium IR spectra of N-acetylpenicillamine-bound Roussin's red esters (Nap-RRE) in D₂O have shown major bands around 1780 cm⁻¹ and 1753 cm⁻¹, with a minor band at 1813 cm⁻¹. acs.org The photolysis of solid-state SNAP has been studied using IR spectroscopy, which, in conjunction with other techniques, helped to identify the decomposition products. nih.gov
Chromatographic and Mass Spectrometric Methods
Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of SNAP and its related compounds in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for the analysis of SNAP. sapub.orgresearchgate.net It is often used to assess the purity of SNAP preparations and to monitor its formation and decomposition. researchgate.netselleckchem.comsigmaaldrich.comavantorsciences.com In a study of the formation of SNAP from N-acetylpenicillamine (NAP) and nitrous acid, HPLC was used to confirm that SNAP was the sole product. researchgate.netnih.govpdx.eduacs.orgebi.ac.uk This demonstrates the power of HPLC in resolving potential side products and confirming the specificity of the nitrosation reaction. researchgate.netnih.govpdx.eduacs.orgebi.ac.uk
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a high-resolution mass spectrometry technique that provides accurate mass measurements, enabling the precise determination of the elemental composition of molecules. QTOF-MS has been instrumental in confirming the identity of SNAP as the exclusive product in its synthesis from NAP and nitrous acid. researchgate.netnih.govpdx.eduacs.orgebi.ac.uk This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions, ensuring the unambiguous identification of SNAP. The decomposition products of SNAP have also been analyzed using mass spectrometry, revealing the formation of N-acetylpenicillamine disulfide and other sulfur-containing species. nih.gov
Techniques for S-Nitrosoproteome Analysis
S-nitrosation is a post-translational modification where a nitroso group is added to a cysteine thiol group in a protein, forming an S-nitrosothiol. SNAP can be used as an exogenous NO donor to induce S-nitrosation in cells and tissues, allowing for the study of the S-nitrosoproteome—the entire set of S-nitrosated proteins.
A primary method for identifying S-nitrosated proteins is the biotin-switch assay . plos.orgnih.govnih.govacs.orgpnas.org This technique involves three main steps:
Blocking of free thiol groups with a methylthiolating agent like methyl methanethiosulfonate (B1239399) (MMTS) or an alkylating agent like N-ethylmaleimide (NEM). nih.govacs.org
Selective reduction of the S-nitroso bond using ascorbate, which unmasks the previously S-nitrosated thiol. plos.orgnih.gov
Labeling of the newly freed thiol group with a biotin-containing reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). pnas.org
The biotinylated proteins can then be detected by Western blotting using an anti-biotin antibody or purified using streptavidin affinity chromatography for subsequent identification by mass spectrometry (MS). nih.govpnas.org
This approach has been used to identify numerous S-nitrosated proteins in various cell types treated with SNAP. For example, in endothelial cells, over 89 SNAP-induced S-nitrosoproteins were detected, and 28 were identified by LC-MS/MS. nih.govacs.org In another study using mouse endothelial cells treated with SNAP, a total of 586 unique S-nitrosylation sites corresponding to 384 proteins were identified. acs.orgnih.gov
Variations of this technique exist, such as SNO-DIGE (S-nitrosothiol difference in gel electrophoresis) , which combines the principles of the biotin-switch with 2D gel electrophoresis and fluorescent labeling to quantify changes in protein S-nitrosation. nih.gov In this method, control and treated samples are labeled with different fluorescent dyes (e.g., Cy3 and Cy5) before being mixed and separated on the same 2D gel, allowing for direct comparison. nih.gov
These proteomic approaches have been instrumental in identifying the protein targets of SNAP-induced S-nitrosation, providing insights into the molecular mechanisms underlying the biological effects of nitric oxide. plos.orgpnas.orgacs.orgnih.gov
| Technique | Principle | Application with SNAP | Key Findings with SNAP | Reference |
| Biotin-Switch Assay | Selective biotinylation of S-nitrosated cysteines for detection and purification. | Used to label and identify proteins S-nitrosated by SNAP in various cell types. | Identified 89 S-nitrosoproteins in endothelial cells and 384 proteins in mouse endothelial cells. | nih.govacs.orgacs.orgnih.gov |
| SNO-DIGE | Combines the biotin-switch with 2D-DIGE for quantitative analysis of S-nitrosation. | A SNAP-derived compound (MitoSNO) was used to S-nitrosate mitochondrial proteins for analysis. | Identified mitochondrial proteins sensitive to S-nitrosation. | nih.gov |
S-Alkylating Labeling Strategies with Mass Spectrometry
S-alkylation labeling strategies coupled with mass spectrometry (MS) represent a powerful approach for the site-specific identification of the S-nitrosoproteome, which is the entire set of S-nitrosylated proteins in a cell. Due to the inherent instability of the S-nitrosothiol (S-NO) bond, direct detection by mass spectrometry is challenging. acs.org S-alkylating labeling strategies circumvent this by converting the labile S-nitrosothiol into a more stable thioether linkage, which can then be detected by MS.
A key advantage of this method is the ability to specifically label S-nitrosated cysteine residues. The process typically involves three main steps:
Blocking of free thiol groups in a protein sample with a non-isotopically labeled alkylating agent.
Selective reduction of the S-NO bond to a thiol.
Labeling of the newly formed thiol with an isotopically or chemically distinct alkylating agent.
This differential labeling allows for the identification and quantification of S-nitrosated proteins by mass spectrometry.
In a study utilizing this compound (SNAP) to induce S-nitrosylation, an S-alkylating labeling strategy involving irreversible biotinylation of S-nitrosocysteines was developed for site-specific identification of the S-nitrosoproteome by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov This approach was shown to significantly improve the blocking efficiency of free cysteines, minimize false positives arising from disulfide interchange, and enhance digestion efficiency for better peptide identification. acs.orgnih.gov
Application of this strategy to mouse endothelial cells treated with SNAP and L-cysteine led to the identification of a substantial number of S-nitrosylation sites. acs.orgnih.gov
Table 1: Identification of S-Nitrosylation Sites in Mouse Endothelial Cells Treated with this compound (SNAP)
Data from an S-alkylating labeling strategy with mass spectrometry.
| Category | Number Identified |
|---|---|
| Total Unique S-Nitrosylation Sites | 586 |
| Corresponding Proteins | 384 |
| Previously Unreported S-Nitrosylated Proteins | 234 |
Further analysis of the identified transmembrane proteins revealed that the S-nitrosylation sites predominantly faced the cytoplasm, suggesting that S-nitrosylation primarily occurs in this cellular compartment. acs.orgnih.gov
Chemiluminescence Detection of Protein S-Nitrosothiols
Chemiluminescence-based detection is a highly sensitive and widely used method for quantifying nitric oxide (NO) and S-nitrosothiols (RSNOs). researchgate.netphysiology.org The gold standard for measuring nitric oxide release is the chemiluminescence nitric oxide analyzer. researchgate.net This technique relies on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the concentration of NO.
To detect S-nitrosothiols, they must first be decomposed to release NO. This is often achieved using a tri-iodide (I₃⁻) solution in acetic acid, which reduces the S-NO bond to release NO for subsequent detection by the chemiluminescence analyzer. physiology.orgnih.gov To ensure specificity for S-nitrosothiols, samples can be pretreated with sulfanilamide (B372717) to remove interfering nitrite (B80452). physiology.orgnih.gov
The chemiluminescence method has been employed to directly measure the S-nitrosation of mitochondrial membrane protein thiols upon exposure to this compound (SNAP). au.dk
Table 2: S-Nitrosation of Mitochondrial Membrane Proteins by this compound (SNAP)
Results from chemiluminescence detection.
| Condition | Observation |
|---|---|
| Exposure to SNAP | Extensive protein thiol oxidation |
| Persistently S-nitrosated protein thiols | Approximately 30% of modified thiols |
These studies demonstrated that while SNAP and other preformed S-nitrosothiols could effectively S-nitrosate mitochondrial membrane proteins, free NO or peroxynitrite did not lead to significant S-nitrosothiol formation. au.dk This highlights the role of trans-nitrosation, the transfer of a nitroso group from one thiol to another, as a key mechanism in protein S-nitrosation. nih.gov
Morphological and Structural Analysis of this compound and its Polymer Composites
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. creative-biostructure.com It is particularly valuable for analyzing polycrystalline materials, like powders or materials where a compound is dispersed within a polymer matrix. creative-biostructure.com The technique works by irradiating a sample with X-rays and measuring the angles and intensities of the scattered (diffracted) beams. The resulting diffraction pattern is unique to the crystalline phase(s) present in the sample.
In the context of this compound (SNAP), PXRD has been instrumental in characterizing its solid-state properties, especially when incorporated into polymer composites for biomedical applications. researchgate.netnih.govacs.org
Table 3: Summary of Powder X-ray Diffraction (PXRD) Findings for this compound (SNAP) and its Composites
Insights into the crystalline nature of SNAP within various polymer matrices.
| Polymer Matrix | SNAP Concentration | Key PXRD Finding | Reference |
|---|---|---|---|
| CarboSil | > 3.4-4.0 wt% | SNAP exists in an orthorhombic crystal form within the polymer, forming a polymer-crystal composite. | researchgate.netacs.org |
| Solid-state (no polymer) | N/A | After photolysis and generation of NO, SNAP loses its crystallinity. | nih.govnih.gov |
| CarboSil | 1-15 wt% | As the weight percentage of SNAP increases, the intensity of its characteristic orthorhombic peaks in the PXRD pattern is enhanced. | acs.org |
Studies using PXRD on SNAP-doped CarboSil films have shown that when the concentration of SNAP exceeds its solubility limit (approximately 3.4-4.0 wt%), it forms a polymer-crystal composite. researchgate.netacs.org The diffraction patterns of these films are a combination of the patterns for the blank polymer and crystalline SNAP powder. acs.org Furthermore, research on the photolytic decomposition of solid-state SNAP revealed that the compound loses its crystallinity as it releases nitric oxide. nih.govnih.gov
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. SEM is widely used to investigate the surface morphology of materials.
For this compound (SNAP)-polymer composites, SEM analysis is crucial for understanding how the incorporation of SNAP affects the surface characteristics of the polymer, which is important for biomedical applications. nih.govnih.govnih.govnih.govucf.eduucf.eduacs.org
Table 4: Morphological Observations of SNAP-Polymer Composites by Scanning Electron Microscopy (SEM)
Analysis of surface characteristics of various SNAP-containing polymers.
| Polymer Composite | SEM Observation | Reference |
|---|---|---|
| SNAP-Se-1 polymer composite | Used to investigate surface morphology and trace the distribution of elemental Selenium nanoparticles via an accompanying Energy-Dispersive X-ray spectroscopy (EDS) system. | nih.gov |
| Solid-state SNAP after photolysis | Examined changes in the morphology of SNAP due to photolysis. | nih.govnih.gov |
| SNAP-impregnated Polyvinyl chloride (PVC) | Surface topography remained similar to the original PVC after SNAP impregnation and application of a CarboSil topcoat. | ucf.eduacs.org |
| SNAP-doped Carbosil with copper nanoparticle top coat | Used to study the surface morphology of the polymeric composite. | nih.gov |
SEM analyses have been conducted on various SNAP-polymer systems. For instance, in a study of a SNAP-selenium composite, SEM coupled with energy-dispersive X-ray spectroscopy (SEM-EDS) was used to trace the distribution of selenium nanoparticles on the polymer surface. nih.gov In studies involving the photolysis of solid SNAP, SEM was employed to examine the morphological changes that occurred as a result of the decomposition process. nih.govnih.gov When SNAP was impregnated into medical-grade polyvinyl chloride (PVC), SEM images confirmed that the surface topography remained similar to the original polymer, an important finding for the material's intended application. ucf.eduacs.org
S Nitroso N Acetylpenicillamine As a Research Tool in Biological Systems
Exogenous Nitric Oxide Donor in In Vitro Cellular and Biochemical Studies
S-Nitroso-N-acetylpenicillamine (SNAP) is widely employed in laboratory settings as a reliable source of exogenous nitric oxide (NO). ontosight.aiontosight.ai Its chemical structure, featuring an S-nitroso group, allows for the spontaneous release of NO in aqueous solutions and physiological environments through hydrolysis. researchgate.net This property makes SNAP an essential tool for investigating the diverse biological effects of NO in a controlled manner. ontosight.ai
In cellular and biochemical studies, SNAP is used to mimic the effects of endogenously produced NO. ontosight.ai By introducing SNAP to cell cultures or biochemical assays, researchers can directly observe the downstream consequences of increased NO levels. For instance, SNAP has been instrumental in studying the activation of soluble guanylyl cyclase (sGC), a primary receptor for NO. ontosight.ai The NO released from SNAP binds to sGC, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways. ontosight.ai
The applications of SNAP as an exogenous NO donor are extensive and varied. It has been used to study:
Vascular function: Investigating vasodilation and the inhibition of platelet aggregation. researchgate.net
Neurotransmission: Elucidating the role of NO in neuronal signaling. ontosight.ai
Immune response: Understanding the involvement of NO in inflammation and host defense. ontosight.airesearchgate.net
Cellular metabolism: Examining the influence of NO on processes such as intracellular pH regulation. nih.gov
Embryonic development: A study on porcine oocytes demonstrated that the addition of SNAP to the maturation medium improved blastocyst development after parthenogenesis and somatic cell nuclear transfer. e-jarb.org This was associated with an increase in glutathione (B108866) content and a decrease in reactive oxygen species. e-jarb.org
The predictable and controllable release of NO from SNAP allows researchers to dissect complex biological pathways and gain a deeper understanding of the multifaceted roles of nitric oxide in health and disease.
Role in Modeling Endogenous S-Nitrosothiol Function
Endogenous S-nitrosothiols (RSNOs), such as S-nitrosoglutathione and S-nitroso-albumin, are naturally occurring molecules that play a vital role in the storage and transport of nitric oxide (NO) within the body. mdpi.comumich.edu this compound (SNAP), as a synthetic RSNO, serves as a valuable model compound for studying the function and behavior of these endogenous counterparts. mdpi.comumich.edu
By observing the chemical properties and biological activities of SNAP, researchers can gain insights into how endogenous RSNOs might operate in complex physiological systems. mdpi.com For example, the mechanisms of NO release from SNAP, which can be triggered by factors like heat, light, and metal ions, provide a framework for understanding how the release of NO from endogenous RSNOs might be regulated. nih.gov
Furthermore, the interaction of SNAP with various biological molecules and cellular components helps to elucidate the potential targets and signaling pathways of endogenous RSNOs. nih.gov This includes studying transnitrosation reactions, where the nitroso group is transferred from one thiol to another, a key process in NO-based signaling. nih.gov
The use of SNAP as a model for endogenous RSNOs is particularly important in the context of developing therapeutic strategies that target NO signaling pathways. By understanding the fundamental principles of RSNO chemistry and biology through studies with SNAP, researchers can design more effective and specific interventions for diseases associated with dysregulated NO metabolism. nih.gov
Development of NO-Releasing Biomaterials for Experimental Applications
The unique properties of this compound (SNAP) have led to its extensive use in the development of biomaterials capable of releasing nitric oxide (NO). These materials are designed to mimic the natural, localized release of NO by endothelial cells and are invaluable tools for a wide range of in vitro and pre-clinical investigations. nih.govresearchgate.net
Incorporation into Polymer Matrices (e.g., PVC, CarboSil, PDMS, GelMA)
A common strategy for creating NO-releasing biomaterials involves the incorporation of SNAP into various polymer matrices. mdpi.com This can be achieved through several methods, including direct blending, impregnation by swelling the polymer in a SNAP solution, or covalent attachment to the polymer backbone. mdpi.com
Blending and Swelling: In this approach, SNAP is physically mixed with the polymer before it is formed into the desired shape or a pre-formed polymer is soaked in a SNAP solution. mdpi.comresearchgate.net This method offers precise control over the amount of NO that can be released by varying the concentration of SNAP. mdpi.com However, a potential drawback is the leaching of the donor molecule and its byproducts into the surrounding environment. mdpi.com Polymers such as polyvinyl chloride (PVC), CarboSil (a silicone-polycarbonate-urethane), and polydimethylsiloxane (B3030410) (PDMS) have been successfully doped with SNAP using these techniques. mdpi.comresearchgate.net
Covalent Attachment: To overcome the issue of leaching, SNAP can be covalently bonded to the polymer matrix. mdpi.com This creates a more stable and robust NO-releasing material. mdpi.com For example, a method has been developed to covalently attach SNAP to poly(dimethylsiloxane) (PDMS) by tethering it to the cross-linker of the polymer. sigmaaldrich.com This approach has been shown to achieve sustained NO release for over 125 days. sigmaaldrich.com
The choice of polymer and incorporation method depends on the specific application and desired NO release profile.
Covalent Derivatization of Biomaterials (e.g., Fibrin (B1330869), Titanium Dioxide Nanoparticles)
Beyond polymer matrices, SNAP has been covalently attached to other biomaterials to impart NO-releasing capabilities.
Fibrin: Fibrin, a natural protein-based biomaterial, has been modified by derivatizing its free primary amines with SNAP. nih.govacs.org This process creates a controlled NO-releasing scaffold material. The duration of the derivatization reaction can be adjusted to control the NO release kinetics. nih.govacs.org These SNAP-derivatized fibrin hydrogels have shown minimal cytotoxicity and exhibit antimicrobial properties. nih.govacs.org
Titanium Dioxide Nanoparticles (TiO2): In a novel approach, SNAP has been covalently immobilized on the surface of titanium dioxide nanoparticles. acs.org The nanoparticles are first silanized, and then N-acetyl-d-penicillamine is grafted onto them, followed by nitrosation to form the SNAP moiety. acs.org These NO-releasing nanoparticles have demonstrated significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria with no significant cytotoxicity to mouse fibroblast cells. acs.org
These examples highlight the versatility of SNAP in modifying a wide range of biomaterials for experimental applications.
Controlled and Sustained NO Release Systems for In Vitro and Pre-clinical Models
A key objective in the development of SNAP-based biomaterials is to achieve controlled and sustained release of nitric oxide (NO). mdpi.comnih.gov The ability to tune the NO release kinetics is crucial for mimicking physiological conditions and for conducting meaningful in vitro and pre-clinical studies. mdpi.comnih.gov
Several strategies have been employed to control the release of NO from SNAP-incorporated materials:
Photolytic Release: The S-N bond in SNAP is susceptible to cleavage by light. mdpi.com This property has been exploited to create systems where NO release can be triggered and controlled by an external light source. For instance, SNAP covalently linked to PVC has demonstrated photoinitiated NO release using a 460 nm LED, allowing for a wide range of controllable NO fluxes. mdpi.com
Catalytic Release: The release of NO from SNAP can be catalyzed by metal ions, particularly copper (I). nih.gov This principle has been used to develop biomaterials with tunable NO release. By incorporating catalytic copper nanoparticles into a SNAP-doped Carbosil polymer, researchers have been able to significantly increase the NO flux. nih.gov The concentration of the copper nanoparticles can be varied to achieve different release rates. nih.gov
Matrix-Mediated Control: The properties of the polymer matrix itself can influence the rate of NO release. acs.org For example, in SNAP-doped CarboSil, the sustained release is attributed to the slow dissolution of crystalline SNAP within the polymer matrix to replenish the solubilized SNAP that decomposes and releases NO. acs.org The use of cross-linked silicone rubber as a topcoat can further reduce the leaching of SNAP and its byproducts, leading to prolonged NO release. acs.org
These controlled and sustained NO release systems are valuable tools for a variety of pre-clinical models, including studies on thrombosis, bacterial infection, and tissue engineering. nih.govnih.govacs.org
Comparative Studies with Other Nitric Oxide Donors to Elucidate Differential Mechanisms
To better understand the specific actions of this compound (SNAP) and the broader role of nitric oxide (NO) in biological systems, researchers often conduct comparative studies with other NO donors. nih.govnih.gov These studies are essential for elucidating differential mechanisms of action, as various NO donors can differ significantly in their chemical properties, such as their half-life, the mechanism of NO release, and the byproducts they generate. nih.govnih.gov
For example, a study comparing SNAP with other NO donors like Spermine NONOate and PAPA NONOate on intracellular pH in cardiomyocytes revealed that while all three donors induced a decrease in basal intracellular pH, they did so with different potencies and kinetics. nih.gov SNAP has a relatively long half-life of about 6 hours, whereas Spermine NONOate and PAPA NONOate have much shorter half-lives of approximately 39 minutes and 15 minutes, respectively. nih.gov
Another study compared the effects of SNAP, sodium nitroprusside, Spermine NONOate, and DEA NONOate on cyclic GMP levels in bovine chromaffin cells. nih.gov This research highlighted that these donors raised cGMP levels in a time and concentration-dependent manner but with distinct potencies. nih.gov DEA/NO was found to be the most potent, and there was a clear correlation between NO production and cGMP increases for DEA/NO and SPER/NO. nih.gov In contrast, SNAP decomposed more slowly, and its rate of NO production was enhanced by the presence of glutathione. nih.gov
These comparative analyses are crucial for several reasons:
Understanding Specificity: They help determine whether an observed biological effect is due to NO itself or to other factors related to the specific donor molecule, such as its byproducts or its rate of NO release.
Mechanism Elucidation: By comparing the effects of donors with different properties, researchers can gain insights into the specific mechanisms underlying NO-mediated signaling pathways.
Informing Experimental Design: The choice of NO donor for a particular experiment is critical. Comparative studies provide the necessary information to select the most appropriate donor based on the desired NO concentration, duration of release, and the biological system being investigated.
Ultimately, by comparing SNAP with a range of other NO donors, the scientific community can build a more comprehensive and nuanced understanding of the complex and multifaceted roles of nitric oxide in biology and medicine.
Future Directions in S Nitroso N Acetylpenicillamine Research
Elucidation of Novel S-Nitrosylation Targets and Pathways
S-nitrosylation, the covalent attachment of an NO moiety to a cysteine thiol group on a protein, is a critical post-translational modification that regulates a vast array of cellular processes. wikipedia.orgcreative-proteomics.com While early research identified key proteins regulated by this modification, a primary future direction is the use of SNAP in advanced proteomic workflows to uncover the full extent of the "S-nitrosoproteome."
Mass spectrometry-based proteomics has become the cornerstone of this effort. creative-proteomics.com Techniques such as the biotin-switch technique (BST), which involves the selective replacement of the NO group with a biotin (B1667282) tag for affinity purification, have enabled the identification of thousands of potential S-nitrosylation targets. creative-proteomics.comfrontiersin.org Future studies will leverage quantitative proteomic strategies, such as using isobaric tags (e.g., iodoTMT reagents), to precisely quantify changes in S-nitrosylation levels across different cellular states or in response to SNAP treatment. acs.org This will allow researchers to move beyond simple identification to understanding the dynamics of S-nitrosylation networks.
A significant challenge and future goal is to map these identified proteins to specific signaling pathways. For instance, research has begun to show that S-nitrosylation affects proteins involved in neurodegenerative diseases, cardiovascular regulation, and cellular metabolism. nih.govresearchgate.net By using SNAP to induce S-nitrosylation and subsequently applying proteomic analysis, researchers can identify clusters of modified proteins within specific pathways, such as those regulating synaptic plasticity, apoptosis, or immune responses, providing novel insights into how NO signaling is integrated at the cellular level. creative-proteomics.commdpi.com One study focusing on the mouse liver proteome identified 192 S-nitrosylated proteins, of which an overwhelming 97% were previously unknown targets, highlighting the vast potential for new discoveries in this area. upenn.edu
Advanced Methodologies for Spatiotemporal Control of NO Release
A major limitation in studying NO signaling has been the difficulty of controlling its release with precision in time and location. SNAP's decomposition can be triggered by several stimuli, making it an ideal candidate for the development of advanced, controllable NO-releasing systems. nih.gov
Light-Activated Release (Photolysis): Exposing SNAP to light, particularly in the UV-A range (around 340 nm), efficiently cleaves the S-NO bond to release nitric oxide. nih.govnih.gov Future research is focused on optimizing this process using specific wavelengths from light-emitting diodes (LEDs) to allow for fine-tuned control over the timing and amount of NO released. nih.gov This approach is critical for studying rapid signaling events in cell culture and could form the basis for photo-controlled therapeutic devices. nih.gov
Catalyst-Mediated Release: The decomposition of SNAP is significantly accelerated by the presence of metal ions, especially copper. nih.gov Advanced methodologies involve incorporating copper nanoparticles into polymer films doped with SNAP. nih.gov The release of NO can be tuned by altering the concentration of these catalytic nanoparticles, providing a sustained and controllable flux of NO. nih.gov Similarly, platinum nanoparticles have been shown to effectively promote NO generation from SNAP. Future work will likely explore other nanocatalysts and methods to target their delivery to specific subcellular locations.
Ultrasound-Triggered Release: A highly promising and non-invasive future direction is the use of focused ultrasound to trigger NO release. nih.gov S-nitrosothiols, including derivatives of N-acetylcysteine (a compound related to SNAP), can be loaded into nanocarriers like hollow silicon nanoparticles. nih.gov Ultrasound waves can penetrate deep into tissue and trigger the release of NO from these carriers at a specific focal point, offering unparalleled spatiotemporal control for in vivo applications. nih.govnih.gov
| Method | Trigger | Key Advantage | Research Focus |
|---|---|---|---|
| Photolysis | Light (e.g., 340 nm LED) | High temporal precision (on/off control) | Optimizing wavelength and intensity for controlled release kinetics nih.gov |
| Catalysis | Metal Nanoparticles (e.g., Cu, Pt) | Tunable, sustained release | Developing novel nanocatalysts and polymer composites nih.gov |
| Sonolysis | Focused Ultrasound | Non-invasive, deep tissue penetration | Designing ultrasound-responsive nanocarriers for targeted delivery nih.govnih.gov |
Integration of S-Nitroso-N-acetylpenicillamine Research with Systems Biology Approaches
To fully comprehend the biological impact of SNAP-donated NO, it is essential to move beyond the study of single proteins and embrace a systems-level perspective. The integration of SNAP-based studies with "omics" technologies represents a critical future frontier.
Chemoproteomics: As mentioned, advanced proteomic techniques are central to identifying the targets of S-nitrosylation. Chemoproteomic approaches, which use chemical probes to identify protein modifications on a global scale, are particularly powerful. researchgate.net Using SNAP to perturb the system, researchers can generate comprehensive maps of the S-nitrosoproteome, which serve as the foundation for systems-level analysis. creative-proteomics.comupenn.edu
Bioinformatics and Computational Modeling: The large datasets generated by proteomics require sophisticated bioinformatic analysis to identify patterns, such as consensus motifs for S-nitrosylation, and to map modified proteins onto known interaction networks and pathways. frontiersin.org Future research will increasingly rely on computational structural biology to model how S-nitrosylation at a specific cysteine residue, induced by a donor like SNAP, alters a protein's structure and function. frontiersin.org This can help predict the functional consequences of the modification and guide further experimental validation.
Multi-Omics Integration: The ultimate goal is to integrate S-nitrosoproteomic data with other omics layers, such as transcriptomics and metabolomics. After identifying the proteins targeted by SNAP-donated NO, researchers can investigate the downstream consequences on gene expression and metabolic activity. For example, if SNAP treatment leads to the S-nitrosylation of a key metabolic enzyme, metabolomic analysis could directly measure the resulting changes in related metabolic pathways. This integrated approach will provide a holistic view of how a defined NO signal propagates through complex cellular networks.
Development of Tailored this compound Derivatives for Specific Mechanistic Inquiries
While SNAP is an effective general NO donor, there is a growing need for more specialized tools to probe specific aspects of NO biology. The chemical backbone of SNAP is amenable to modification, allowing for the synthesis of tailored derivatives with unique properties.
Macromolecular Conjugates: SNAP can be covalently attached to polymers and macromolecules to create high-capacity, controlled-release NO platforms. For example, SNAP has been linked to polyvinyl chloride (PVC) and hyperbranched polyamidoamine (HPAMAM). mdpi.commdpi.com These conjugates are designed not only for sustained release but also to prevent the diffusion of the donor molecule, localizing the NO source. Future work will involve designing conjugates that can be targeted to specific tissues or cell types.
Probes for Imaging and Affinity Purification: A significant area for development is the creation of SNAP derivatives that incorporate reporter functionalities.
Fluorescent Derivatives: Synthesizing a SNAP analogue that is intrinsically fluorescent or that becomes fluorescent upon NO release would enable real-time imaging of NO delivery in living cells. While not a direct derivative of the SNAP molecule, the "SNAP-tag" technology, which uses a protein tag that can be covalently labeled with fluorescent dyes, provides a powerful, related method for tracking proteins that are targets of S-nitrosylation. nih.govbiorxiv.orgresearchgate.net
Affinity-Based Probes: Developing SNAP derivatives that contain a built-in affinity handle (like biotin) would streamline the identification of proteins that undergo transnitrosylation from SNAP. These probes would allow for the direct capture and identification of proteins that interact with and accept an NO group from the SNAP derivative, offering a more direct way to study transnitrosylation mechanisms compared to traditional biotin-switch assays.
| Derivative Type | Example | Purpose | Future Application |
|---|---|---|---|
| Polymer Conjugate | SNAP-PVC | Localized and controlled NO release; prevent donor leaching mdpi.com | Biomaterial coatings for medical devices |
| Macromolecule Conjugate | SNAP-HPAMAM | High-capacity NO storage and release mdpi.com | Long-term NO-releasing therapeutics |
| Fluorescent Probe | (Hypothetical) Fluoro-SNAP | Visualize NO donor localization and release | Real-time imaging of NO signaling events |
| Affinity Probe | (Hypothetical) Biotin-SNAP | Identify transnitrosylation targets | Directly capturing and identifying proteins that interact with the NO donor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
